N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
This compound is an acetamide derivative featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted at position 3 with a 2-methylpropyl (isobutyl) group. The thienopyrimidine scaffold is known for its role in kinase inhibition, suggesting possible therapeutic applications in oncology or inflammation .
Properties
Molecular Formula |
C19H20FN3O3S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C19H20FN3O3S/c1-11(2)9-23-18(25)17-15(6-7-27-17)22(19(23)26)10-16(24)21-14-5-4-13(20)8-12(14)3/h4-8,11H,9-10H2,1-3H3,(H,21,24) |
InChI Key |
ZMOWYCGABPYWPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
a) Thieno[3,2-d]pyrimidinone Derivatives
- N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-65-1) Structural Differences: Replaces the 4-fluoro-2-methylphenyl group with a 2-chloro-4-methylphenyl moiety and lacks the 2-methylpropyl substitution on the pyrimidinedione core. Properties: Molecular weight 409.89 g/mol, H-bond donors/acceptors = 1/4, InChIKey: QZRFNYWDSNEQQY-UHFFFAOYSA-N .
b) Pyrimidinone-Thioether Acetamides
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide (Compound 5.15) Structural Differences: Features a pyrimidin-6-one core with a thioether linkage instead of the thienopyrimidine system. Properties: Melting point 224–226°C, ^1H NMR shows aromatic protons at δ 7.75–6.91 ppm . Implications: The thioether group may reduce metabolic stability compared to the fused thienopyrimidine core.
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Compound 5.6)
Crystallographic and Conformational Analysis
- N-Substituted Dichlorophenyl Acetamides ():
- Crystal structures reveal three conformers with dihedral angles between dichlorophenyl and pyrazolyl rings ranging from 54.8° to 77.5°.
- Hydrogen-bonded dimers (R₂²(10) motif) stabilize the solid-state structure, a feature that may influence the target compound’s crystallinity .
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